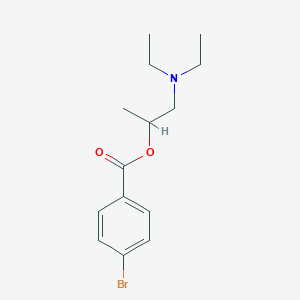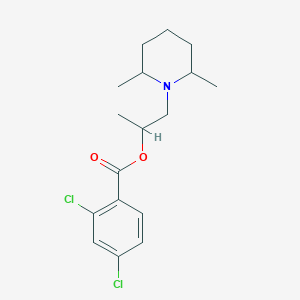
1-(Piperidin-1-yl)propan-2-yl 2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Piperidin-1-yl)propan-2-yl 2-methylbenzoate, commonly known as PMBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PMBM is a white crystalline substance that is soluble in organic solvents and has a molecular weight of 277.39 g/mol.
作用机制
The mechanism of action of PMBM is not fully understood, but it is believed to involve the formation of stable complexes with metal ions and the ability to penetrate biological membranes. PMBM has also been shown to inhibit the activity of certain enzymes, which may contribute to its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
PMBM has been shown to have minimal toxicity in vitro and in vivo studies. PMBM has also been shown to have low immunogenicity, making it a potentially safe and effective drug delivery system. PMBM has been shown to have a moderate half-life in the body, with a clearance rate of approximately 2 hours.
实验室实验的优点和局限性
The advantages of using PMBM in lab experiments include its ability to penetrate biological membranes, its low toxicity, and its potential as a drug delivery system. The limitations of using PMBM in lab experiments include the cost and availability of the compound, as well as the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are numerous potential future directions for PMBM research, including:
1. Further investigation of PMBM as a drug delivery system, particularly for the treatment of brain tumors and other central nervous system disorders.
2. Development of PMBM-based molecular sensors for the detection of specific molecules in biological and environmental samples.
3. Investigation of PMBM as a chiral auxiliary in asymmetric synthesis reactions, with a focus on developing more efficient and selective reactions.
4. Development of PMBM-based polymeric materials with unique properties for use in various applications.
5. Investigation of the mechanism of action of PMBM, particularly its interactions with metal ions and biological membranes.
合成方法
The synthesis of PMBM involves the reaction of 2-methylbenzoic acid with piperidine and isopropyl bromide. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure PMBM.
科学研究应用
PMBM has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PMBM has been investigated for its potential as a drug delivery system due to its ability to penetrate the blood-brain barrier. PMBM has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
In organic synthesis, PMBM has been used as a chiral auxiliary in asymmetric synthesis reactions. PMBM has also been investigated for its potential as a ligand in catalytic reactions due to its ability to form stable complexes with metal ions.
In material science, PMBM has been used as a building block for the synthesis of various polymeric materials. PMBM has also been investigated for its potential as a molecular sensor due to its ability to selectively bind to certain molecules.
属性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC 名称 |
1-piperidin-1-ylpropan-2-yl 2-methylbenzoate |
InChI |
InChI=1S/C16H23NO2/c1-13-8-4-5-9-15(13)16(18)19-14(2)12-17-10-6-3-7-11-17/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3 |
InChI 键 |
YQJJKSJSNOGUJF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCCCC2 |
规范 SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)




![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)

![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)

